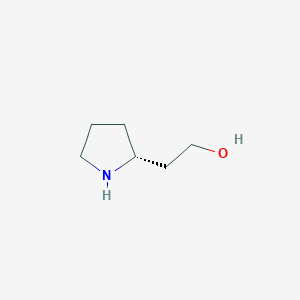

2-Pyrrolidineethanol, (R)-

Description

The Ubiquity and Significance of Chirality in Advanced Chemical Transformations

Chirality, a fundamental property of molecules that are non-superimposable on their mirror images, is of profound importance in chemistry. libretexts.org This "handedness" of molecules plays a critical role in a vast array of chemical and biological processes. numberanalytics.comuochb.cz In nature, the building blocks of life, such as amino acids and sugars, exist as single enantiomers. Consequently, biological systems, including enzymes and receptors, are inherently chiral and often exhibit a high degree of stereospecificity, meaning they will interact with only one enantiomer of a chiral compound. numberanalytics.comyoutube.com This principle is a cornerstone of modern drug design, as the different enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic while the other may be inactive or even harmful. youtube.comnih.gov

Advanced chemical transformations increasingly rely on the principles of chirality to achieve enantioselectivity, the preferential formation of one enantiomer over the other. numberanalytics.com This is often accomplished through the use of chiral catalysts or auxiliaries that create a chiral environment for the reaction to occur. numberanalytics.com The ability to selectively synthesize a desired enantiomer is crucial for the development of new pharmaceuticals, agrochemicals, and other functional materials.

Overview of Pyrrolidine (B122466) Ring Systems as Fundamental Chiral Building Blocks

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a wide range of biologically active natural products, including alkaloids and amino acids like proline. sigmaaldrich.comsemanticscholar.org This prevalence in nature has made the pyrrolidine scaffold a highly attractive target for synthetic chemists. nih.gov The non-planar, puckered nature of the saturated pyrrolidine ring allows for a diverse three-dimensional arrangement of substituents, making it an excellent chiral building block. nih.gov

Chiral pyrrolidine derivatives are widely employed as chiral auxiliaries, ligands for transition metals, and organocatalysts in asymmetric synthesis. sigmaaldrich.comnih.govresearchgate.net Their rigid and well-defined conformational preferences can effectively control the stereochemical outcome of a reaction, leading to high levels of enantioselectivity. rsc.org The versatility of the pyrrolidine ring system, coupled with the ready availability of chiral starting materials from the "chiral pool" such as proline, has solidified its position as a fundamental and indispensable tool in the synthetic chemist's arsenal. semanticscholar.orgnih.gov

The Strategic Importance of (R)-2-Pyrrolidineethanol in Enantioselective Synthetic Research

Within the diverse family of chiral pyrrolidine derivatives, (R)-2-Pyrrolidineethanol holds a position of strategic importance in the field of enantioselective synthesis. This specific compound features a pyrrolidine ring with an ethanol (B145695) substituent at the 2-position, and the "(R)-" designation specifies the absolute stereochemistry at the chiral center.

(R)-2-Pyrrolidineethanol and its derivatives are valuable as chiral building blocks and are utilized in the synthesis of more complex molecules. ontosight.ai They can serve as precursors for the creation of novel chiral ligands and organocatalysts. researchgate.netchembk.com The presence of both a secondary amine and a hydroxyl group provides two potential points for modification, allowing for the fine-tuning of steric and electronic properties to optimize performance in asymmetric transformations. Research has demonstrated the utility of chiral pyrrolidine-based structures in a variety of catalytic processes, highlighting their potential to induce high levels of stereocontrol. semanticscholar.orgrsc.org

The strategic value of (R)-2-Pyrrolidineethanol lies in its ability to contribute to the development of efficient and selective methods for producing enantiomerically pure compounds, which is a critical goal in academic and industrial research, particularly in the pharmaceutical sector. lookchem.com

Interactive Data Table: Properties of 2-Pyrrolidineethanol (B102423), (R)-

| Property | Value |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol nih.gov |

| Appearance | Clear yellow to brownish liquid lookchem.com |

| Boiling Point | 110-112 °C at 14 mmHg lookchem.com |

| Density | 0.951 g/mL at 25 °C lookchem.com |

| Refractive Index | n20/D 1.4713 lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-pyrrolidin-2-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXVADSBLRIAIB-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 2 Pyrrolidineethanol

De Novo Asymmetric Synthesis Approaches

De novo synthesis strategies aim to build the molecule from simpler, often achiral, starting materials, introducing the desired stereochemistry through substrate control, auxiliary control, or catalysis. These methods are often elegant and highly efficient in terms of stereoselectivity.

One effective de novo approach involves the stereocontrolled reduction of a prochiral ketone precursor, such as 2-acetylpyrrolidine (B1595597) derivatives. The key to this strategy lies in the use of chiral reducing agents or catalytic systems that preferentially deliver a hydride to one face of the carbonyl group, establishing the (R)-configuration at the newly formed alcohol center.

Commonly employed methods include the use of borane (B79455) reagents in the presence of a chiral oxazaborolidine catalyst, famously known as the Corey-Bakshi-Shibata (CBS) reduction. Alternatively, chiral metal hydride reagents, such as those derived from lithium aluminum hydride (LiAlH₄) modified with chiral ligands, can achieve high levels of enantioselectivity. researchgate.net The success of these reductions is highly dependent on the substrate and the precise reaction conditions.

Table 1: Comparison of Stereocontrolled Reduction Methods for Ketone Precursors Data is representative for the reduction of prochiral ketones to chiral secondary alcohols.

| Method | Typical Reagents | General Enantiomeric Excess (e.e.) | Key Features |

|---|---|---|---|

| CBS Reduction | Borane (BH₃), Chiral Oxazaborolidine Catalyst | Often >95% | Catalytic in the chiral source, predictable stereochemical outcome. |

| Chiral Metal Hydrides | LiAlH₄ or NaBH₄ with chiral ligands (e.g., BINAL-H) | Variable, can be >90% | Stoichiometric use of the chiral modifier is often required. |

| Asymmetric Transfer Hydrogenation | Isopropanol, Chiral Ru or Rh catalyst | Often >98% | Uses a safe hydrogen source; highly efficient catalytic systems. |

Instead of creating the chiral alcohol late in the synthesis, other strategies focus on the asymmetric construction of the pyrrolidine (B122466) ring itself from acyclic precursors. nih.gov Catalytic C-H functionalization reactions have emerged as powerful tools for this purpose. For instance, rhodium-catalyzed intramolecular C-H amination of an aliphatic chain can forge the N-C bond to close the ring, with the chirality dictated by the catalyst's ligand. nih.gov

Another approach is the asymmetric hydrogenation of a suitable pyrrole (B145914) or pyrroline (B1223166) precursor. The presence of a chiral transition metal catalyst (e.g., based on rhodium or iridium) can hydrogenate the double bond with high facial selectivity, thereby setting the stereocenter at the 2-position. Subsequent functionalization would then introduce the ethanol (B145695) side chain.

Chiral pool synthesis is a pragmatic and widely used approach that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov For the synthesis of (R)-2-Pyrrolidineethanol, the amino acid (R)-proline is an ideal precursor. Although (S)-proline is more common, (R)-proline is commercially available and provides a direct route.

The synthesis begins with the protection of the amine group of (R)-proline, typically as a carbamate (B1207046) (e.g., Boc or Cbz). The key step is the reduction of the carboxylic acid functional group to a primary alcohol. This transformation can be achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) or by converting the acid to an ester followed by reduction with milder reagents like lithium borohydride (B1222165) (LiBH₄). researchgate.net This sequence directly yields N-protected (R)-2-pyrrolidinemethanol, which is synonymous with (R)-prolinol. The final step involves the removal of the protecting group. Other natural precursors like (R)-aspartic acid or (R)-glutamic acid can also be envisioned as starting points, though they would require more extensive synthetic manipulations. nih.govresearchgate.net

Table 2: Chiral Pool Precursors for (R)-2-Pyrrolidineethanol Synthesis

| Natural Precursor | Key Transformation Steps | Advantages | Disadvantages |

|---|---|---|---|

| (R)-Proline | 1. N-protection (e.g., Boc). 2. Carboxylic acid reduction (e.g., with LiAlH₄). 3. Deprotection. | Most direct route, high stereochemical fidelity. | (R)-Proline is less abundant and more expensive than (S)-Proline. |

| (R)-Glutamic Acid | 1. Selective reduction of γ-carboxylic acid. 2. Cyclization to form lactam. 3. Lactam reduction to pyrrolidine. | Readily available chiral starting material. | Multi-step synthesis with potential for side reactions. |

Enantiomeric Resolution Techniques for Scalable Preparation

When a direct asymmetric synthesis is not feasible or cost-effective, the resolution of a racemic mixture of 2-pyrrolidineethanol (B102423) offers a viable alternative, particularly for scalable preparation. wikipedia.org This involves separating the two enantiomers from a 50:50 mixture.

A classic method is diastereomeric salt formation . The racemic 2-pyrrolidineethanol, which is basic, is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (S)-mandelic acid. chemistrysteps.com This reaction forms a pair of diastereomeric salts ((R,R) and (S,R) salts, for example). Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. wikipedia.orgmdpi.com Once the desired diastereomeric salt is isolated, the chiral acid is removed by treatment with a base to liberate the pure (R)-2-Pyrrolidineethanol.

Enzymatic kinetic resolution is another powerful technique. google.com Enzymes, being chiral catalysts, can differentiate between enantiomers. For instance, a lipase (B570770) enzyme can be used to selectively acylate one enantiomer of the racemic alcohol in the presence of an acyl donor (e.g., vinyl acetate). This results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer. These two compounds have different chemical properties and can be easily separated by chromatography or distillation. The (R)-enantiomer is thus isolated with high optical purity. Lipases from Pseudomonas cepacia or Candida rugosa have proven effective in similar resolutions. google.com

Derivatization and Functionalization Strategies from Simpler Pyrrolidine Intermediates

This approach involves starting with a simpler, achiral, or racemic pyrrolidine and introducing the chiral hydroxyethyl (B10761427) group through a stereocontrolled process. A notable strategy is the asymmetric deprotonation of N-Boc-pyrrolidine. york.ac.uk Using a chiral base complex, such as s-butyllithium with the chiral ligand sparteine, one of the protons at the 2-position can be selectively removed. The resulting chiral organolithium intermediate can then be trapped with an electrophile like ethylene (B1197577) oxide. The subsequent ring-opening of the epoxide furnishes the 2-hydroxyethyl side chain, directly leading to N-Boc-(R)-2-pyrrolidineethanol. york.ac.ukresearchgate.net The choice of the chiral ligand is critical for controlling the stereochemical outcome of the deprotonation step.

Process Intensification and Optimization of Reaction Conditions for Research Scale

Optimizing synthetic routes is crucial for improving efficiency, yield, purity, and sustainability. For the synthesis of (R)-2-Pyrrolidineethanol on a research scale, several parameters can be fine-tuned.

In the case of chiral pool synthesis via the reduction of (R)-proline, optimization would focus on:

Reducing Agent: While LiAlH₄ is effective, alternative and safer reducing agents like borane complexes (BH₃·THF) can be explored.

Temperature Control: Reductions with powerful hydrides are highly exothermic. Maintaining a low temperature (e.g., 0 °C) is critical to prevent side reactions and ensure safety.

Solvent Choice: Anhydrous ethers like tetrahydrofuran (B95107) (THF) or diethyl ether are standard, but their selection can impact reaction rate and workup efficiency.

Workup Procedure: The quenching and purification protocol must be optimized to maximize the recovery of the polar amino alcohol product.

For enantiomeric resolution by crystallization, key optimization parameters include the choice of the resolving agent and the crystallization solvent system, as well as controlling the cooling rate to obtain crystals of high diastereomeric purity. tuhh.de The goal is to identify conditions that maximize the solubility difference between the two diastereomeric salts.

Table 3: Optimization Parameters for the Reduction of N-Boc-(R)-proline

| Parameter | Variable | Goal of Optimization |

|---|---|---|

| Temperature | -10 °C to 25 °C | Minimize side products, control reaction rate, enhance safety. |

| Solvent | THF, Diethyl Ether, Dioxane | Improve reagent solubility, facilitate product isolation. |

| Reagent Stoichiometry | 1.0 to 2.0 equivalents of reducing agent | Ensure complete conversion while minimizing excess reagent and simplifying workup. |

| Reaction Time | 1 hour to 24 hours | Achieve complete reaction without product degradation; improve throughput. |

R 2 Pyrrolidineethanol As a Chiral Constituent in Catalysis and Asymmetric Transformations

Role as a Chiral Auxiliary in Organic Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. The effectiveness of a chiral auxiliary lies in its ability to create a sterically and electronically biased environment that favors the formation of one stereoisomer over others. Derivatives of (R)-2-Pyrrolidineethanol have proven to be effective in this role across a range of important chemical transformations.

Stereoselective alkylation is a cornerstone of organic synthesis for the construction of chiral carbon-carbon bonds. Chiral auxiliaries derived from (R)-2-Pyrrolidineethanol, such as those used in the RAMP (from (R)-1-amino-2-methoxymethylpyrrolidine) and SAMP (from the (S)-enantiomer) hydrazone methodology, provide a powerful tool for the asymmetric alkylation of aldehydes and ketones. While RAMP is derived from (R)-glutamic acid, the underlying principle of using a pyrrolidine-based scaffold is directly relevant.

In a typical sequence, the chiral auxiliary is first condensed with an achiral ketone or aldehyde to form a chiral hydrazone. Deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate equivalent. This enolate is shielded on one face by the bulky pyrrolidine (B122466) auxiliary, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face. This results in a highly diastereoselective alkylation. Subsequent removal of the auxiliary, often by ozonolysis or hydrolysis, yields the α-alkylated carbonyl compound with high enantiomeric purity.

| Auxiliary Type | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| RAMP Hydrazone | Cyclohexanone | Iodomethane | >95% | |

| RAMP Hydrazone | Propanal | Benzyl Bromide | >98% |

This table presents illustrative data based on the well-established RAMP/SAMP methodology, which utilizes a derivative of the pyrrolidine scaffold.

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in synthetic chemistry. Derivatives of (R)-2-Pyrrolidineethanol are precursors to highly effective catalysts for these reactions, most notably in the form of oxazaborolidines. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this application. wikipedia.orgorganicreactions.org

In this system, (R)-2-Pyrrolidineethanol derivatives, such as α,α-diphenyl-2-pyrrolidinemethanol, react with a borane (B79455) source (e.g., borane-tetrahydrofuran complex) in situ or in a separate step to form a chiral oxazaborolidine catalyst. This catalyst coordinates with both the borane reducing agent and the ketone substrate. The coordination creates a rigid, six-membered ring transition state. The steric bulk of the groups on the catalyst (derived from the pyrrolidine scaffold) effectively blocks one face of the ketone, forcing the hydride transfer from the borane to occur selectively to the other face. This directed hydride delivery results in the formation of one enantiomer of the alcohol with high selectivity.

A notable example involves the use of chiral bis(α,α-diphenyl-2-pyrrolidinemethanol) carbonate as a recoverable and reusable auxiliary for the asymmetric borane reduction of various prochiral ketones, yielding the corresponding chiral alcohols in high enantiomeric excess (ee). nih.gov

| Ketone Substrate | Catalyst Precursor | Enantiomeric Excess (ee) | Product Configuration | Reference |

| Acetophenone | (R)-α,α-Diphenyl-2-pyrrolidinemethanol | up to 97% | (R)-1-Phenylethanol | acs.org |

| 1-Tetralone | (R)-α,α-Diphenyl-2-pyrrolidinemethanol | >99% | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | acs.org |

| Propiophenone | Chiral bis(α,α-diphenyl-2-pyrrolidinemethanol) carbonate | 95% | (R)-1-Phenyl-1-propanol | nih.gov |

Beyond controlling enantioselectivity at a single stereocenter, chiral auxiliaries derived from (R)-2-Pyrrolidineethanol can influence the formation of specific diastereomers in reactions that create multiple stereocenters. The fixed chirality of the auxiliary can effectively control the facial selectivity of subsequent bond-forming events relative to the existing stereocenter.

For instance, in the synthesis of substituted pyrrolidines, the chiral center of an auxiliary can direct the stereochemical outcome of cyclization reactions. A study on the synthesis of pyrrolidines via radical cyclization demonstrated that a hydroxyl group acting as a chiral auxiliary on a 3-aza-5-hexenyl radical precursor could exert significant diastereocontrol, leading predominantly to the trans-2,4-disubstituted pyrrolidine. nih.gov Similarly, multicomponent reactions to form highly substituted pyrrolidines have been shown to proceed with high diastereoselectivity when employing optically active starting materials, where the stereochemistry is guided by the chiral component. nih.gov These examples highlight the principle that a pyrrolidine-based chiral element can effectively relay stereochemical information to control the formation of new stereocenters within a molecule.

Design and Application as a Chiral Ligand in Metal and Organocatalysis

The (R)-2-Pyrrolidineethanol framework is a privileged scaffold for the synthesis of chiral ligands. The nitrogen and oxygen atoms can act as Lewis basic sites to coordinate with metal centers, while the chiral pyrrolidine backbone creates a defined asymmetric environment around the catalytic site. Furthermore, derivatives of this scaffold are central to the field of organocatalysis.

Chiral ligands are crucial for achieving high enantioselectivity in transition metal-catalyzed reactions. The rigid structure of the pyrrolidine ring, combined with the ease of modification at the nitrogen and oxygen atoms, allows for the creation of a diverse array of bidentate ligands from (R)-2-Pyrrolidineethanol.

One successful application is in the development of ferrocene-based ligands. For example, ferrocenepyrrolidine derivatives have been used to create N,O and P,N ligands. These ligands, possessing both central chirality from the pyrrolidine ring and planar chirality from the ferrocene moiety, have been applied in rhodium-catalyzed asymmetric hydrogenation of olefins and palladium-catalyzed asymmetric allylic alkylation (AAA). nih.govnih.gov In these catalytic systems, the ligand coordinates to the metal center, and the stereodirecting groups of the ligand control the binding of the substrate and the subsequent bond formation, leading to high enantioselectivities.

| Reaction Type | Metal | Ligand Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Rhodium | Ferrocene-Phosphine-Phosphoramidite | Methyl (Z)-α-acetamidocinnamate | >99.9% | nih.gov |

| Asymmetric Allylic Alkylation | Palladium | Ferrocenylphosphinamine | 1,3-Diphenylprop-2-enyl acetate | up to 77% | nih.gov |

| Diethylzinc Addition | Zinc | Ferrocenyl-N,O Ligand | Benzaldehyde | up to 95% | nih.gov |

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. Proline and its derivatives are among the most successful classes of organocatalysts. nih.gov (R)-2-Pyrrolidineethanol, also known as (R)-prolinol, and its derivatives are highly effective organocatalysts for a variety of transformations, including aldol (B89426), Mannich, and Michael reactions. rsc.orgnitrkl.ac.in

These catalysts typically operate through one of two primary activation modes: enamine or iminium ion catalysis. In enamine catalysis, the secondary amine of the pyrrolidine catalyst condenses with a donor ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the corresponding enolate and reacts with an electrophile (the acceptor). The chiral catalyst controls the facial selectivity of the attack, and subsequent hydrolysis releases the product and regenerates the catalyst.

Conversely, in iminium ion catalysis, the catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO of the acceptor, activating it towards nucleophilic attack. The bulky substituent on the pyrrolidine catalyst shields one face of the iminium ion, directing the nucleophile to the other side.

The hydroxyl group of (R)-2-Pyrrolidineethanol can be derivatized, for instance, by silylation to create highly effective diarylprolinol silyl (B83357) ether catalysts, often referred to as Hayashi-Jørgensen catalysts. These catalysts have demonstrated exceptional performance in a wide range of asymmetric reactions. researchgate.net

| Reaction Type | Catalyst Type | Donor | Acceptor | Enantiomeric Excess (ee) | Reference |

| Aldol Reaction | (R)-Prolinamide | Acetone (B3395972) | 4-Nitrobenzaldehyde | up to 97% | nih.gov |

| Michael Addition | (R)-Diarylprolinol Silyl Ether | Propanal | β-Nitrostyrene | up to 99% | nitrkl.ac.in |

| Mannich Reaction | (R)-Proline-derived Tetrazole | Acetone | N-PMP-protected α-imino ethyl glyoxylate | up to 99% | organic-chemistry.org |

Investigation of Ligand Effects on Enantioselectivity and Reaction Efficiency

The efficacy of a metal-catalyzed asymmetric reaction is profoundly dependent on the structure of the chiral ligand coordinating to the metal center. Ligands derived from (R)-2-Pyrrolidineethanol have been extensively studied to fine-tune the steric and electronic environment of the catalyst, thereby maximizing enantioselectivity and reaction rates. By systematically modifying the substituents on both the pyrrolidine nitrogen and the hydroxyl group, researchers can create a library of ligands tailored for specific transformations.

One prominent area of investigation is the palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful carbon-carbon bond-forming reaction. Research has shown that aminophosphine ligands derived from the enantiomer, (S)-prolinol, are highly effective. In a key study, a series of ligands were synthesized where the hydroxyl group of prolinol was maintained, while various phosphine groups were attached to the pyrrolidine nitrogen. The steric and electronic properties of the phosphine moiety were shown to have a direct impact on the reaction's stereochemical outcome. clockss.org

For the alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate, ligands featuring an electron-donating methoxy group on the phosphine's aryl substituent demonstrated superior performance. The ligand 3e , incorporating a methoxy group, yielded the product with an outstanding 96% enantiomeric excess (ee). This is attributed to the electronic effect of the methoxy group influencing the catalytic complex's geometry, creating a more defined chiral pocket that preferentially allows for one enantiomeric pathway over the other. In contrast, ligands with less bulky or electron-neutral substituents resulted in lower enantioselectivity. clockss.org

Similarly, chiral ligands combining a prolinol backbone with a binaphthyl group have been developed for the enantioselective arylation of aromatic aldehydes. These ligands facilitate the addition of an aryl group from a boronic acid to an aldehyde, creating a chiral secondary alcohol. The bulky binaphthyl unit creates significant steric hindrance, which is crucial for achieving high levels of asymmetric induction. In the addition of phenylboronic acid to p-tolualdehyde, the use of a specific Binaphthyl-Prolinol ligand resulted in the formation of the corresponding diarylmethanol in 90% yield and 98% ee. rsc.org The reaction temperature was also identified as a critical parameter, with lower temperatures generally favoring higher enantioselectivity. rsc.org

These studies underscore the principle that subtle modifications to the ligand structure can lead to significant improvements in catalytic performance. The (R)-2-Pyrrolidineethanol framework provides a reliable and versatile scaffold for this purpose, enabling the rational design of ligands for highly efficient and selective asymmetric transformations.

Table 1: Effect of (S)-Prolinol-Derived Ligand Structure on Pd-Catalyzed Asymmetric Allylic Alkylation clockss.orgReaction: Alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

| Ligand ID | Key Structural Feature | Yield (%) | Enantiomeric Excess (ee, %) |

| 3a | Unsubstituted PPh₂ | 91 | 79 |

| 3c | Methyl group on aryl | 95 | 86 |

| 3e | Methoxy group on aryl | 94 | 96 |

| 3f | Phenyl group on aryl | 99 | 81 |

Table 2: Performance of Binaphthyl-Prolinol Ligand in Enantioselective Arylation rsc.orgReaction: Addition of Phenylboronic Acid to various aromatic aldehydes.

| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| p-Tolualdehyde | (R)-phenyl(p-tolyl)methanol | 90 | 98 |

| o-Tolualdehyde | (R)-phenyl(o-tolyl)methanol | 88 | 98 |

| 2-Naphthaldehyde | (R)-(naphthalen-2-yl)(phenyl)methanol | 92 | 97 |

| Benzaldehyde | (R)-diphenylmethanol | 91 | 96 |

Precursor in the Synthesis of Complex Chiral Molecular Frameworks

The inherent chirality and bifunctionality of (R)-2-Pyrrolidineethanol make it an invaluable starting material for the total synthesis of complex natural products and other pharmacologically relevant molecules. sigmaaldrich.com Its well-defined stereocenter serves as a foundation upon which further stereogenic centers can be introduced with high degrees of control, a strategy central to modern organic synthesis. nih.govnih.gov

Formation of Multicyclic and Heterocyclic Scaffolds

(R)-2-Pyrrolidineethanol is a key precursor for the synthesis of indolizidine and pyrrolizidine alkaloids, which are bicyclic nitrogen-containing heterocycles. uow.edu.auuow.edu.au These scaffolds are present in a wide array of natural products with diverse biological activities. The synthesis of these molecules often involves elaborating the side chain of (R)-2-Pyrrolidineethanol and then inducing a cyclization reaction that forms the second ring.

A prominent example is the synthesis of the indolizidine alkaloid (+)-lentiginosine, a potent inhibitor of amyloglucosidase. organic-chemistry.org Several synthetic routes to (+)-lentiginosine and its stereoisomers have been developed, often employing chiral building blocks derived from readily available sources. nih.govncl.res.innih.govresearchgate.net In one approach, a key intermediate can be synthesized from (R)-prolinol. The synthesis involves the transformation of the alcohol group into a suitable carbon chain, followed by a ring-closing metathesis or other cyclization strategies to construct the six-membered ring of the indolizidine core. The original stereocenter from (R)-2-Pyrrolidineethanol dictates the absolute configuration of the final product.

Similarly, the synthesis of pyrrolizidine alkaloids, such as (+)-alexine, has been achieved using strategies that rely on chiral pyrrolidine precursors. nih.gov These syntheses often involve the stereoselective construction of a polysubstituted pyrrolidine ring, which is then elaborated and cyclized to form the characteristic 5/5-fused ring system of the pyrrolizidine core. The use of (R)-2-Pyrrolidineethanol or related derivatives as the starting material ensures the correct stereochemistry in the final natural product.

Construction of Structurally Diverse Chiral Molecules

Beyond bicyclic alkaloids, (R)-2-Pyrrolidineethanol serves as a versatile starting point for a broad range of structurally diverse chiral molecules. Its utility extends to the synthesis of highly substituted pyrrolidines and spiro-pyrrolidines, which are increasingly important motifs in medicinal chemistry due to their rigid, three-dimensional structures. whiterose.ac.uk

The synthesis of these complex molecules often involves using the stereocenter of (R)-2-Pyrrolidineethanol to direct the stereochemical outcome of subsequent reactions. For instance, the nitrogen atom can be protected, and the alcohol can be oxidized to an aldehyde. This aldehyde can then undergo various asymmetric addition reactions, where the existing stereocenter at C2 influences the creation of a new stereocenter at the adjacent carbon. This substrate-controlled diastereoselectivity is a powerful tool for building up molecular complexity in a predictable manner.

Furthermore, the pyrrolidine ring itself can be a template for diversification. Asymmetric "clip-cycle" methodologies have been developed where a derivative of the pyrrolidine is used to initiate an enantioselective intramolecular cyclization, leading to the formation of complex disubstituted and spirocyclic pyrrolidines with high enantioselectivity. whiterose.ac.uk These methods provide access to novel chemical space and enable the synthesis of libraries of chiral compounds for drug discovery and development. The foundational role of (R)-2-Pyrrolidineethanol in these synthetic strategies highlights its importance as a cornerstone of modern asymmetric synthesis.

Spectroscopic and Advanced Analytical Characterization of R 2 Pyrrolidineethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (R)-2-Pyrrolidineethanol. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) techniques provide detailed information about the molecular framework and the relative stereochemistry of the chiral center. nih.govlongdom.org

¹H and ¹³C NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the carbon-13 (¹³C) NMR spectrum reveals the types of carbon atoms present. The chemical shifts are influenced by the electronic environment of each nucleus. For (R)-2-Pyrrolidineethanol, distinct signals are expected for the protons and carbons of the pyrrolidine (B122466) ring and the ethanol (B145695) side chain.

Interactive Data Table: Typical NMR Chemical Shifts for the Pyrrolidine Ring Structure Note: These are approximate values for the parent pyrrolidine structure and will shift in (R)-2-Pyrrolidineethanol due to the substituent.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2/C5-H | ~2.9 | ~47 |

| C3/C4-H | ~1.7 | ~25 |

Stereochemical Assignment: While standard NMR can confirm the connectivity, determining the absolute configuration often requires derivatization with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). researchgate.net Reaction of (R)-2-Pyrrolidineethanol with the (R)- and (S)-enantiomers of the CDA produces a pair of diastereomers. The differing spatial arrangement of the phenyl group in the diastereomers leads to distinct changes in the chemical shifts of the protons near the chiral center, allowing for the assignment of the absolute stereochemistry. researchgate.net Advanced techniques like 2D NMR (COSY, NOESY) can further elucidate through-bond and through-space correlations, confirming stereochemical relationships within the molecule. longdom.org

Advanced Mass Spectrometry Techniques for Precise Structural Confirmation and Derivatization Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of (R)-2-Pyrrolidineethanol. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. nih.gov The fragmentation pattern serves as a structural fingerprint, helping to confirm the connectivity of the pyrrolidine ring and the ethanol side chain. Common fragmentation pathways for such compounds involve cleavage of the C-C bond of the side chain and ring-opening reactions.

Derivatization for Chiral Analysis: Mass spectrometry alone typically does not differentiate between enantiomers. However, when coupled with chiral derivatization, it becomes a powerful tool for chiral analysis. nih.gov Derivatizing (R)-2-Pyrrolidineethanol with a chiral probe creates diastereomers that can be distinguished by MS/MS. The relative intensities of specific fragment ions can differ between the diastereomers, allowing for both qualitative and quantitative analysis of the enantiomeric composition. nih.gov This approach is particularly useful for analyzing samples in complex matrices.

Interactive Data Table: Mass Spectrometry Data for (R)-2-Pyrrolidineethanol

| Technique | Information Obtained | Expected m/z for [M+H]⁺ |

|---|---|---|

| High-Resolution MS (HRMS) | Precise Mass, Elemental Formula (C₆H₁₃NO) | 116.1075 |

| Tandem MS (MS/MS) | Structural Fragmentation Pattern | Fragments corresponding to loss of H₂O, CH₂OH, etc. |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups and conformational properties of (R)-2-Pyrrolidineethanol. mdpi.comamericanpharmaceuticalreview.com These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations. americanpharmaceuticalreview.com

Functional Group Identification: The IR and Raman spectra of (R)-2-Pyrrolidineethanol are characterized by specific vibrational modes corresponding to its functional groups. Key bands include:

O-H stretch: A broad band in the IR spectrum, typically around 3300-3400 cm⁻¹, indicative of the hydroxyl group and its involvement in hydrogen bonding. researchgate.net

N-H stretch: A band in the region of 3200-3300 cm⁻¹, corresponding to the secondary amine of the pyrrolidine ring.

C-H stretch: Bands in the 2800-3000 cm⁻¹ region.

C-O and C-N stretches: Found in the fingerprint region (below 1500 cm⁻¹).

Conformational and Hydrogen Bond Analysis: The position and shape of the O-H and N-H stretching bands are highly sensitive to hydrogen bonding. Studies on (R)-2-Pyrrolidinemethanol have shown that its IR spectrum strongly indicates the presence of intermolecular hydrogen bonding (N-H···O and O-H···O). researchgate.net Computational studies, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectra to model different conformers and hydrogen-bonded dimer species, aiding in the interpretation of complex spectral features. researchgate.netnih.gov

Interactive Data Table: Key Vibrational Bands for (R)-2-Pyrrolidineethanol

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| O-H Stretch | FTIR | ~3290 (broad) | Intermolecular Hydrogen Bonding researchgate.net |

| N-H Stretch | FTIR/Raman | ~3200-3300 | Secondary Amine |

| C-H Stretch | FTIR/Raman | ~2850-2960 | Alkyl Groups |

Chiroptical Methods for Enantiomeric Purity Determination (e.g., Polarimetry, Electronic Circular Dichroism)

Chiroptical methods are essential for characterizing chiral molecules, as they respond differently to polarized light. These techniques are the primary means for determining enantiomeric purity and confirming the absolute configuration of (R)-2-Pyrrolidineethanol.

Polarimetry: This technique measures the optical rotation of a chiral substance, which is its ability to rotate the plane of plane-polarized light. sheffield.ac.uk The specific rotation, [α], is a characteristic physical property of an enantiomer under defined conditions (wavelength, temperature, solvent, and concentration). For (R)-2-Pyrrolidineethanol, a specific negative value is expected. The magnitude of the measured rotation is directly proportional to the enantiomeric excess (ee) of the sample.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. yale.edusmoldyn.org An ECD spectrum, which plots this difference in absorption against wavelength, provides a unique fingerprint for a specific enantiomer. The (R)- and (S)-enantiomers will produce mirror-image spectra. nih.gov Experimental ECD spectra can be compared with spectra predicted by quantum-chemical calculations to assign the absolute configuration. nih.gov ECD is a highly sensitive technique for assessing enantiomeric purity and studying conformational changes. mdpi.com

Chromatographic Techniques for Enantiomeric Separation and Quantitative Analysis

Chromatographic methods are the gold standard for separating and quantifying the enantiomers of (R)-2-Pyrrolidineethanol, thereby determining its enantiomeric purity with high accuracy. wvu.edu Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used.

Chiral Stationary Phases (CSPs): The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). wvu.edu These phases contain a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are frequently effective for separating a wide range of chiral compounds, including those with alcohol and amine functionalities. semanticscholar.orgnih.gov

Derivatization for Improved Separation: For volatile compounds like pyrrolidine derivatives, chiral GC is a powerful technique. nih.gov If direct separation is difficult, the enantiomers can be derivatized with an achiral reagent to improve their volatility and chromatographic behavior. sigmaaldrich.com Alternatively, derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral column. mdpi.com This indirect approach is applicable to both GC and HPLC. nih.gov

Quantitative Analysis: Once a separation method is established, the enantiomeric purity can be quantified by measuring the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated from the areas of the R- and S-enantiomer peaks. These methods can be validated to achieve high precision and a low limit of quantification for the minor enantiomer.

Emerging Research Frontiers and Future Prospects for Chiral Pyrrolidineethanol Derivatives

Development of Novel Chiral Scaffolds for Innovative Chemical Applications

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry and asymmetric catalysis due to its conformational rigidity, the presence of a key nitrogen heteroatom, and the potential for multiple stereogenic centers. researchgate.net (R)-2-Pyrrolidineethanol offers a unique combination of a chiral pyrrolidine core and a hydroxyl functional group, providing a bidentate ligand framework that can be readily modified to create a diverse array of novel chiral scaffolds.

The development of new chiral ligands is crucial for advancing asymmetric catalysis. Researchers are actively exploring the synthesis of novel ligands derived from (R)-2-Pyrrolidineethanol for a variety of chemical transformations. These scaffolds often incorporate additional coordinating groups to enhance their catalytic activity and stereoselectivity. For instance, the introduction of phosphine moieties to the pyrrolidine backbone has led to the development of potent P,N-ligands for transition-metal-catalyzed reactions.

A notable area of research is the design of C2-symmetric 2,5-disubstituted pyrrolidine derivatives which have demonstrated high catalytic abilities in reactions such as the addition of diethylzinc to aryl aldehydes. nih.gov While not specifically detailing (R)-2-Pyrrolidineethanol, this research highlights the potential of modifying the pyrrolidine ring at multiple positions to create highly effective and stereoselective catalysts.

The versatility of the pyrrolidine scaffold is further demonstrated by its incorporation into more complex molecular architectures, including ferrocene-based ligands and spirocyclic compounds. These innovative designs aim to create unique chiral environments around the catalytic center, thereby enabling challenging asymmetric transformations with high levels of control.

Integration with Sustainable Chemistry Principles and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design and development of new synthetic methods. The focus is on utilizing renewable resources, reducing waste, and employing environmentally benign reaction conditions. The synthesis and application of (R)-2-Pyrrolidineethanol derivatives are well-aligned with these principles.

One of the key aspects of sustainable chemistry is the use of renewable feedstocks. (R)-2-Pyrrolidineethanol can be conceptually derived from L-proline, a naturally occurring amino acid, which serves as a renewable chiral starting material. Biocatalysis, a cornerstone of green chemistry, offers a powerful approach for the synthesis of chiral pyrrolidines. nih.gov Engineered enzymes, such as cytochrome P411 variants, have been shown to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. nih.gov This enzymatic approach provides a sustainable alternative to traditional synthetic methods that often require harsh reagents and protecting group manipulations.

The use of water as a solvent is another important principle of green chemistry. Research on proline-related organocatalysts has demonstrated the feasibility of conducting asymmetric reactions, such as aldol (B89426) reactions, in aqueous media. acs.org This approach not to be found specifically for (R)-2-Pyrrolidineethanol, the underlying principles can be extended to its derivatives, paving the way for more environmentally friendly catalytic systems.

Furthermore, the development of catalytic processes that operate with high atom economy and allow for catalyst recycling are central to sustainable synthesis. The design of heterogeneous catalysts based on chiral pyrrolidine scaffolds immobilized on solid supports is an active area of research that promises to simplify product purification and catalyst reuse.

High-Throughput Screening in Catalyst and Ligand Discovery and Optimization

The discovery of new and improved catalysts for asymmetric reactions is often a time-consuming and labor-intensive process. High-throughput screening (HTS) techniques have emerged as a powerful tool to accelerate this discovery phase by enabling the rapid evaluation of large libraries of potential catalysts and ligands.

Combinatorial chemistry approaches can be employed to generate diverse libraries of (R)-2-Pyrrolidineethanol derivatives with various substituents on the pyrrolidine ring and the hydroxyl group. These libraries can then be screened in parallel for their catalytic activity and enantioselectivity in a target reaction. The use of encoded combinatorial chemistry, where each catalyst candidate is associated with a unique chemical tag, allows for the rapid identification of the most effective structures from a large pool of compounds. nih.gov

Modern HTS workflows often utilize automated liquid handling systems and rapid analytical techniques, such as mass spectrometry, to quickly assess the outcome of thousands of reactions. nih.gov This enables the efficient mapping of the chemical space around the (R)-2-Pyrrolidineethanol scaffold to identify optimal catalyst structures for a specific transformation.

While specific examples of large-scale HTS campaigns focused solely on (R)-2-Pyrrolidineethanol derivatives are not yet widely reported, the general methodologies are well-established and can be readily applied. The insights gained from such screening efforts can guide the rational design of next-generation catalysts with improved performance.

Advanced Methodologies in Asymmetric Synthesis and Process Development

The development of advanced and practical synthetic methodologies is crucial for the widespread application of chiral catalysts in both academic and industrial settings. Research in this area focuses on improving the efficiency, selectivity, and scalability of asymmetric transformations.

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Proline and its derivatives, including prolinols, are among the most successful organocatalysts. lookchem.com Catalysts derived from (R)-2-Pyrrolidineethanol can be designed to operate through similar mechanisms, such as enamine or iminium ion activation, to promote a wide range of asymmetric reactions, including aldol, Mannich, and Michael reactions.

The development of practical and scalable syntheses of (R)-2-Pyrrolidineethanol and its derivatives is also a key area of focus. Efficient synthetic routes that start from readily available materials and minimize the number of steps are essential for the cost-effective production of these chiral building blocks. researchgate.net Process development efforts also aim to optimize reaction conditions to maximize yield and enantioselectivity, as well as to facilitate product isolation and purification.

The table below summarizes the performance of selected chiral pyrrolidine-based catalysts in various asymmetric reactions, illustrating the potential for achieving high levels of stereocontrol. While not exclusively featuring (R)-2-Pyrrolidineethanol derivatives, it provides a benchmark for the expected performance of catalysts derived from this scaffold.

| Catalyst Type | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Prolinamide | Aldol Reaction | Aldehyde and Ketone | up to 99 | up to 99 | |

| Diarylprolinol Silyl (B83357) Ether | Michael Addition | Aldehyde and Nitroalkene | up to 99 | up to 99 | lookchem.com |

| Chiral Phosphoric Acid | Aza-Michael Cyclization | Unsaturated Amine | high | high | |

| Pyrrolidinyl Ferrocene Ligand | Olefin Hydrogenation | α-Aryl Enamide | >99 | >99 |

Potential in Biomimetic and Bio-inspired Catalysis and Synthetic Approaches

Nature's catalysts, enzymes, exhibit remarkable efficiency and selectivity in mediating complex chemical transformations under mild conditions. Biomimetic and bio-inspired catalysis seeks to emulate these principles in the design of artificial catalysts. The chiral scaffold of (R)-2-Pyrrolidineethanol provides an excellent starting point for the development of catalysts that mimic the active sites of enzymes.

The combination of a chiral amine and a hydroxyl group in (R)-2-Pyrrolidineethanol allows for the creation of bifunctional catalysts that can activate substrates through hydrogen bonding and other non-covalent interactions, similar to the strategy employed by many enzymes. nih.gov By incorporating additional functional groups, it is possible to create intricate catalytic pockets that can precisely control the orientation of substrates and stabilize transition states.

Biocatalysis itself offers a direct route to leveraging the power of enzymes for the synthesis of chiral pyrrolidines. As previously mentioned, directed evolution can be used to engineer enzymes to catalyze specific reactions with high stereoselectivity. nih.gov This approach not only provides access to enantiopure products but also aligns with the principles of green chemistry by utilizing renewable resources and operating under mild conditions.

The integration of chemocatalysis and biocatalysis is another promising frontier. A chemoenzymatic approach could involve the use of a catalyst derived from (R)-2-Pyrrolidineethanol to perform an initial transformation, followed by an enzymatic step to further elaborate the molecule or resolve a racemic mixture. This synergistic approach can lead to highly efficient and selective synthetic routes to complex chiral molecules.

Q & A

Q. What are the common synthetic routes for (R)-2-Pyrrolidineethanol, and how can its enantiomeric purity be validated?

- Methodological Answer : (R)-2-Pyrrolidineethanol is typically synthesized via asymmetric reduction of ketone precursors (e.g., 2-pyrrolidinone derivatives) using chiral catalysts like Ru-BINAP complexes. Post-synthesis, enantiomeric purity is validated via chiral HPLC (e.g., using a Chiralpak® column with hexane/isopropanol mobile phase) or circular dichroism (CD) spectroscopy. Quantitative analysis should include retention time comparisons with racemic standards and integration of peak areas .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing (R)-2-Pyrrolidineethanol?

- Methodological Answer :

- NMR : H and C NMR identify functional groups (e.g., ethanol -OH at ~1.5 ppm, pyrrolidine ring protons between 1.2–3.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHNO, exact mass 115.0997).

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable.

- FT-IR : Validates -OH (3200–3600 cm) and amine (1550–1650 cm) groups.

Cross-reference data with NIST or peer-reviewed spectral libraries .

Q. How is the biological activity of (R)-2-Pyrrolidineethanol assessed in pharmacological studies?

- Methodological Answer :

- In vitro assays : Screen for antimicrobial activity via broth microdilution (MIC/MBC against Gram± bacteria) or cytotoxicity via MTT assays (IC in cancer cell lines).

- In vivo models : Use rodent pharmacokinetic studies (e.g., bioavailability, half-life) with HPLC-MS plasma analysis.

- Statistical rigor : Include triplicate experiments, ANOVA for inter-group comparisons, and Cohen’s d for effect size .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of (R)-2-Pyrrolidineethanol in asymmetric synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), solvent polarity (ethanol vs. THF), and temperature (25–80°C) to identify optimal parameters.

- Kinetic resolution : Monitor reaction progress via inline FT-IR or GC-MS to halt at maximum enantiomeric excess (ee).

- Scale-up challenges : Address racemization risks by maintaining inert atmospheres and low temperatures during workup .

Q. How should contradictory data in biological assays (e.g., inconsistent IC values) be resolved?

- Methodological Answer :

- Replicate experiments : Ensure identical cell passage numbers, serum batches, and incubation times.

- Control validation : Test for solvent interference (e.g., DMSO toxicity) and use reference compounds (e.g., doxorubicin for cytotoxicity).

- Alternative hypotheses : Explore stereospecific metabolism (e.g., CYP450 enzyme activity) using chiral chromatography of post-assay supernatants .

Q. What computational strategies are effective for predicting the interaction of (R)-2-Pyrrolidineethanol with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with protein data bank (PDB) structures (e.g., GABA receptors) to map binding affinities.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- QSAR models : Corrogate steric/electronic descriptors (e.g., logP, H-bond donors) with activity data from PubChem .

Q. How can safety protocols for handling (R)-2-Pyrrolidineethanol be integrated into experimental design?

- Methodological Answer :

- Risk assessment : Refer to GHS classifications (e.g., H315 for skin irritation) and SDS guidelines for PPE (gloves, goggles).

- Engineering controls : Use fume hoods for synthesis steps and Schlenk lines for air-sensitive reactions.

- Waste management : Neutralize ethanolamine derivatives before disposal via approved chemical waste contractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.